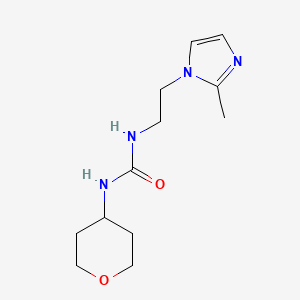
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that features a combination of an imidazole ring and a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea typically involves the following steps:
Imidazole Derivative Synthesis: The starting material, 2-methyl-1H-imidazole, is synthesized through known methods involving the reaction of glyoxal with ammonia and formaldehyde.
Alkylation: The imidazole ring is then alkylated using 2-bromoethanol to introduce the ethyl group, forming 2-(2-methyl-1H-imidazol-1-yl)ethanol.
Urea Formation: The urea moiety is introduced by reacting the imidazole derivative with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where functional groups within the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups replacing the original ones.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and chemicals.
作用机制
The mechanism by which 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular functions. The exact mechanism can vary depending on the context of its application.
相似化合物的比较
Imidazole Derivatives: Other compounds containing imidazole rings, such as 1-methyl-1H-imidazole and 2-methyl-1H-imidazole.
Urea Derivatives: Compounds with urea functionalities, such as phenylurea and cyclohexylurea.
This comprehensive overview highlights the significance of 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
属性
IUPAC Name |
1-[2-(2-methylimidazol-1-yl)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-10-13-4-6-16(10)7-5-14-12(17)15-11-2-8-18-9-3-11/h4,6,11H,2-3,5,7-9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUHJGKWGTYOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














